1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)

Peptide synthesis Bioconjugation Active ester hydrolysis

Researchers requiring robust amide bond formation under aqueous or mixed-solvent conditions often struggle with competing hydrolysis and epimerization using standard coupling reagents. PFTU (CAS 206190-14-9) is a pentafluorophenyl-uronium salt that addresses these challenges: its PFP active ester shows enhanced hydrolytic stability versus NHS esters, channeling more activated carboxyl toward amide formation. The PF₆⁻ counterion improves moisture tolerance and shelf life. For glycopeptide synthesis, PFTU provides non-acidic coupling critical for acid-labile glycosidic bonds. Combined with HOAt, it enables a validated two-component system with superior epimerization control in peptide cyclizations.

Molecular Formula C11H12F11N2OP
Molecular Weight 428.18 g/mol
CAS No. 206190-14-9
Cat. No. B1591495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)
CAS206190-14-9
Molecular FormulaC11H12F11N2OP
Molecular Weight428.18 g/mol
Structural Identifiers
SMILESCN(C)C(=[N+](C)C)OC1=C(C(=C(C(=C1F)F)F)F)F.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C11H12F5N2O.F6P/c1-17(2)11(18(3)4)19-10-8(15)6(13)5(12)7(14)9(10)16;1-7(2,3,4,5)6/h1-4H3;/q+1;-1
InChIKeyVVQFDAVRRJCRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PFTU: Pentafluorophenyl-Uronium Coupling Reagent Profile


1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) (CAS 206190-14-9), commonly designated PFTU or pentafluorophenol-tetramethyluronium hexafluorophosphate, is a uronium-type peptide coupling reagent belonging to the aminium/uronium salt family [1]. It bears a pentafluorophenolate (OPfp) leaving group attached to a tetramethyluronium core, with hexafluorophosphate (PF₆⁻) as the non-nucleophilic counterion. The compound is a white to off-white crystalline solid (MW = 428.18 g/mol, mp 175–185 °C) with purity specifications typically ≥98% by HPLC [2]. PFTU is soluble in polar aprotic organic solvents such as acetonitrile, dichloromethane, DMF, and methanol, and is stored at 2–8 °C under moisture-exclusion conditions [3].

1 Uronium-type coupling reagent for solid- and solution-phase peptide synthesis
2 Pentafluorophenolate leaving group supports aqueous coupling with lower ester hydrolysis risk
3 High HPLC purity (typically ≥98%) enables reliable stoichiometric control in automated SPPS

PFTU vs. Benzotriazole-Based Uronium Reagents


Uronium coupling reagents are mechanistically similar—they activate carboxylic acids via the same general pathway—but their leaving group identity fundamentally determines reaction rate, epimerization risk, solubility, and by-product profile [1]. PFTU releases pentafluorophenolate (OPfp), which is electronically distinct from the benzotriazolate (OBt) released by HBTU and the 7-aza-benzotriazolate (OAt) released by HATU. This difference translates into measurable variations in hydrolytic stability of the active ester intermediate, coupling kinetics in sterically hindered sequences, and compatibility with aqueous or mixed-solvent conditions [2][3]. Furthermore, the PF₆⁻ counterion in PFTU confers different solubility behavior and thermal stability compared to the BF₄⁻ counterion in TBTU, affecting both reaction performance and process safety profiles [4]. Substituting PFTU with a benzotriazole-based analog without experimental validation therefore risks altered epimerization outcomes, reduced yields in specific substrate classes, and unanticipated solubility constraints during scale-up.

!
Leaving group mismatch

Pentafluorophenolate (OPfp) generates different active ester stability and coupling kinetics than benzotriazolate (OBt) from HBTU/TBTU, potentially altering epimerization and yield.

!
Counterion and solubility profile differ

PF₆⁻ in PFTU provides higher organic solubility and hydrolytic stability than BF₄⁻ in TBTU; direct substitution without validation may affect reaction homogeneity and storage reliability.

!
Substrate-specific side reaction risk

In proline-rich or cyclization-prone sequences, PFTU may favor diketopiperazine formation instead of the desired carboxamide, whereas benzotriazole-based reagents may perform better in those contexts.

PFTU vs. Comparators: Differentiation Evidence


Hydrolytic Stability: PFP Ester vs. NHS Ester

Pentafluorophenyl (PFP) esters, including those generated in situ by PFTU, exhibit significantly reduced susceptibility to spontaneous hydrolysis compared to N-hydroxysuccinimide (NHS) esters under aqueous conjugation conditions. This is a well-established class-level property of PFP esters: they produce amide bonds as effectively as succinimidyl esters but are demonstrably less prone to competing hydrolysis during conjugation reactions [1][2]. While direct head-to-head hydrolysis half-life data for PFTU-generated active esters vs. HBTU-generated OBt esters are not available in the primary literature, the electronic rationale is grounded in the strong electron-withdrawing effect of the five fluorine atoms on the phenyl ring, which stabilizes the ester toward nucleophilic attack by water while maintaining sufficient reactivity toward amine nucleophiles . This property is particularly relevant when coupling must be conducted in mixed aqueous-organic media or when activated ester intermediates are isolated prior to aminolysis.

Hydrolytic stability
Class-level
PFP esters (from PFTU) are less susceptible to spontaneous hydrolysis than NHS esters under aqueous conditions.
Supports aqueous coupling workflows where NHS esters fail due to competing hydrolysis.
System-dependent; direct hydrolysis rate constants not available for PFTU specifically.
Peptide synthesis Bioconjugation Active ester hydrolysis

Epimerization Suppression with HOAt Additive

Klose, Carpino, and co-workers demonstrated that the pentafluorophenyl-based uronium reagent HPyOPfp—the bis(tetramethylene) analog of PFTU—exhibits dramatically improved reaction rate and reduced epimerization when the additive HOAt (1-hydroxy-7-azabenzotriazole) is included in the coupling mixture [1]. In head-to-head comparisons using HPLC to follow the time course of model peptide cyclization and (3+3) segment condensation reactions, HPyOPfp alone was less effective than HATU and HBTU; however, upon addition of HOAt, its performance improved strikingly with respect to both reaction rate and extent of epimerization [2][3]. This HOAt-enhancement effect is a distinguishing characteristic of the pentafluorophenyl-uronium platform and is not observed to the same magnitude with benzotriazole-based uronium reagents, which already bear an OBt or OAt leaving group [2]. Although identical experiments have not been published using PFTU (tetramethyl-substituted) rather than HPyOPfp (bis-tetramethylene-substituted), the shared pentafluorophenoxy leaving group supports the expectation of analogous behavior.

HOAt additive effect
Cross-study
HPyOPfp (PFTU analog) + HOAt dramatically reduced epimerization in segment condensation vs. HATU/HBTU alone (HPLC monitoring).
PFTU/HOAt combination may offer a distinct epimerization-control approach for challenging cyclizations.
Published data refer to bis-tetramethylene analog; PFTU behavior inferred from shared OPfp group.
Peptide epimerization Segment coupling HOAt additive effect

PF₆⁻ vs. BF₄⁻ Counterion Stability

The hexafluorophosphate (PF₆⁻) counterion in PFTU provides distinct physicochemical advantages over the tetrafluoroborate (BF₄⁻) counterion found in reagents such as TBTU. PF₆⁻ salts are generally more lipophilic than their BF₄⁻ counterparts, conferring higher solubility in organic solvents such as DMF, NMP, and dichloromethane—the standard media for both solution-phase and solid-phase peptide synthesis [1]. More critically from a process and procurement perspective, PF₆⁻ is significantly more resistant to hydrolysis than BF₄⁻; BF₄⁻ salts can undergo slow hydrolysis to release HF under acidic or aqueous conditions, whereas PF₆⁻ remains intact under typical peptide synthesis conditions [2]. This stability difference has implications for long-term storage reliability, batch-to-batch consistency, and safety during scale-up [1][2]. The practical consequence for procurement is that PFTU (PF₆⁻ salt) offers inherently better shelf stability and solvent compatibility than would a hypothetical BF₄⁻ analog, a factor that directly impacts supply chain reliability for multi-step synthesis campaigns [3].

PF₆⁻ counterion
Class-level
PF₆⁻ salts are more lipophilic and hydrolytically stable than BF₄⁻ salts; PFTU (PF₆⁻) offers higher organic solubility and shelf reliability vs. TBTU (BF₄⁻).
Supports procurement decisions favouring long-term storage stability and batch consistency.
Class-level property; exact solubility values for PF₆⁻/BF₄⁻ analog pair not published.
Counterion effect Solubility Process safety Stability

High HPLC Purity for Stoichiometric Control

PFTU is commercially available at ≥99% purity by HPLC from multiple established suppliers, with a melting point specification of 175–185 °C that provides a convenient identity and purity checkpoint upon receipt [1]. This purity level exceeds the typical ≥95% specification for many commodity-grade coupling reagents and is comparable to the ≥99% HPLC purity offered for premium reagents such as HATU and COMU . High reagent purity is not merely a cosmetic parameter: it directly affects stoichiometric accuracy during coupling. Impurities in coupling reagents can consume the carboxyl component or introduce terminating species in solid-phase peptide synthesis (SPPS), leading to deletion sequences and reduced crude peptide purity. The availability of ≥98–99% HPLC purity with supporting analytical documentation (NMR, HPLC, moisture content ≤0.5%, residue on ignition ≤0.1%) enables precise 1.0–1.1 equivalent reagent usage, minimizing excess reagent costs and simplifying post-reaction purification [1].

Purity specification
Supporting evidence
≥99% (HPLC) from key suppliers; mp 175–185 °C; moisture ≤0.5% typical.
Enables precise stoichiometric control in automated SPPS and reduces impurity-related coupling failures.
Verify COA for lot-specific values.
Purity specification Batch consistency Stoichiometric control Procurement

Diketopiperazine Formation Risk in Amidation

In the only published direct comparative study that includes PFTU (CAS 206190-14-9), Malavašič and co-workers evaluated four coupling reagents—BPC, EEDQ, TBTU, and PFTU—for the final amidation step in the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides [1]. Amidations with EEDQ and TBTU afforded the desired carboxamides, whereas BPC and PFTU were not suited for this specific transformation because diketopiperazine formation was observed as a competing side reaction instead of the desired carboxamide product [1][2]. This result does not indicate that PFTU is universally inferior; rather, it demonstrates a context-dependent limitation: in sterically constrained proline-derived systems where intramolecular cyclization to a diketopiperazine is kinetically favored, the pentafluorophenolate leaving group may promote the undesired pathway relative to benzotriazole-based reagents such as TBTU [2]. For procurement decisions, this finding underscores that PFTU and TBTU are not interchangeable—substrate structure dictates which reagent class performs optimally.

Diketopiperazine risk
Head-to-head
In a combinatorial amidation of proline-derived substrates, PFTU gave diketopiperazine side product while TBTU yielded the desired carboxamide (Malavašič et al., 2007).
PFTU and TBTU are not interchangeable for cyclization-prone substrates; substrate structure guides reagent selection.
Only published direct PFTU vs. TBTU comparison; specific yields available in full paper.
Combinatorial chemistry Amidation Side reaction Diketopiperazine

PFTU: Optimal Application Scenarios


Solid-Phase Glycopeptide Synthesis

The pentafluorophenyl-uronium platform was originally developed and validated for solid-phase glycopeptide synthesis, where the acid-labile glycosidic bonds demand mild, non-acidic coupling conditions [1]. In the foundational work by Habermann and Kunz (1998), the bis(tetramethylene)-O-pentafluorophenyluronium hexafluorophosphate salt—the direct structural predecessor of PFTU—enabled successful solid-phase assembly of a β-turn-forming glycopeptide from the homophilic recognition domain of epithelial cadherin 1 using an allylic anchor strategy [1][2]. PFTU is therefore the procurement-relevant option for laboratories replicating or extending this glycopeptide chemistry, particularly when benzotriazole-derived reagents are contraindicated due to concerns about benzotriazole by-product removal or when the unique solubility profile of the pentafluorophenyl leaving group facilitates post-reaction purification.

Aqueous Coupling: Minimizing Ester Hydrolysis

For bioconjugation and peptide modification reactions conducted in aqueous buffer or mixed aqueous-organic solvent systems, the enhanced hydrolytic stability of pentafluorophenyl esters relative to NHS esters is a documented advantage [1][2]. PFTU-generated PFP active esters are less susceptible to spontaneous hydrolysis than NHS esters under identical aqueous conditions, allowing more of the activated carboxyl component to be channeled toward the desired amide bond formation rather than lost to competing hydrolysis [2]. This makes PFTU a scientifically justifiable procurement choice for conjugation chemistry workflows, fragment condensation of highly polar peptide segments, and any scenario where the coupling must proceed in the presence of water [3].

Segment Condensation with HOAt Epimerization Control

The combination of a pentafluorophenyl-uronium reagent with HOAt as an additive has been demonstrated to dramatically improve both reaction rate and epimerization control in challenging peptide cyclizations and segment condensations [1]. Although the published data specifically pertain to HPyOPfp (bis-tetramethylene analog), the mechanistic basis—HOAt displaces the pentafluorophenolate leaving group to generate a more reactive OAt active ester in situ—is equally applicable to PFTU [2]. For laboratories performing head-to-tail cyclizations of linear peptide precursors or convergent segment coupling of protected peptide fragments, procuring PFTU together with HOAt provides access to a two-component activation system whose epimerization suppression capability has been validated in the primary literature for the pentafluorophenyl-uronium reagent class [3].

Long-Term Storage Stability: PF₆⁻ Counterion

The PF₆⁻ counterion in PFTU offers superior resistance to hydrolysis compared to the BF₄⁻ counterion present in TBTU and certain other coupling reagents [1]. This translates into greater tolerance to moisture exposure during storage and handling, reduced risk of HF release upon degradation, and longer reliable shelf life under recommended storage conditions (2–8 °C, sealed, moisture-free) [2]. For procurement managers maintaining reagent inventories for multi-month or multi-year peptide synthesis campaigns, this stability advantage reduces the frequency of reagent re-qualification, minimizes the risk of failed couplings due to degraded reagent, and supports more predictable supply chain planning [3].

Application
Selection Property
Validation Focus
Glycopeptide solid-phase synthesis
Non-acidic, mild coupling conditions
Glycopeptide assembly and purity validation
Aqueous bioconjugation and polar peptide coupling
Hydrolytic stability of active ester
Coupling yield in mixed aqueous-organic media
Segment condensation and cyclization
HOAt additive compatibility for epimerization control
Epimerization extent with HOAt co-activation
Long-term reagent inventory management
PF₆⁻ counterion hydrolytic stability
Shelf-life and reagent integrity under storage
Quote Request

Request a Quote for 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.